N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a trifluoroethoxy group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a reaction with an appropriate adamantane precursor, followed by the attachment of the ethyl and methyl groups. The trifluoroethoxy group is then introduced through a nucleophilic substitution reaction, and the triazine ring is formed through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine ring and the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce various functional groups onto the triazine ring or adamantane moiety .
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the trifluoroethoxy group can influence its lipophilicity and membrane permeability. The triazine ring may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
- N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, sets it apart from other similar compounds, potentially enhancing its stability and activity in various applications .
Properties
IUPAC Name |
2-N-[2-(1-adamantyloxy)ethyl]-4-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N5O2/c1-22-14-24-15(26-16(25-14)27-10-18(19,20)21)23-2-3-28-17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,2-10H2,1H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNZRKKUSDJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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